PSMA binder-1

Description

BenchChem offers high-quality PSMA binder-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PSMA binder-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26N4O8 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[(3-ethynylphenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C21H26N4O8/c1-2-13-6-5-7-14(12-13)23-20(32)22-11-4-3-8-15(18(28)29)24-21(33)25-16(19(30)31)9-10-17(26)27/h1,5-7,12,15-16H,3-4,8-11H2,(H,26,27)(H,28,29)(H,30,31)(H2,22,23,32)(H2,24,25,33)/t15-,16-/m0/s1 |

InChI Key |

SPDPBCMAHFFQAM-HOTGVXAUSA-N |

Isomeric SMILES |

C#CC1=CC(=CC=C1)NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to PSMA Binder-1 as a Precursor for Ac-PSMA-trillium: A Novel Radiopharmaceutical for Targeted Alpha Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the role of PSMA binder-1 as a foundational precursor for the synthesis of Ac-PSMA-trillium (BAY 3563254), a promising next-generation targeted alpha therapy for metastatic castration-resistant prostate cancer (mCRPC). Ac-PSMA-trillium is a sophisticated radiopharmaceutical composed of a high-affinity prostate-specific membrane antigen (PSMA) targeting moiety derived from PSMA binder-1, a customized albumin-binding domain to enhance plasma residence time, and a macropa chelator for the stable complexation of the alpha-emitting radionuclide, Actinium-225.[1][2] This document provides a comprehensive overview of its synthesis, detailed experimental protocols for its preclinical evaluation, and a summary of key quantitative data. Visualizations of the synthetic workflow, proposed therapeutic mechanism, and experimental designs are provided to facilitate a deeper understanding of this innovative therapeutic agent.

Introduction to Ac-PSMA-trillium

Targeted radionuclide therapy is a rapidly evolving field in oncology, offering the potential to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[3] Prostate-specific membrane antigen (PSMA) has emerged as an exceptional target for this approach due to its significant overexpression on the surface of prostate cancer cells.[4][5] Ac-PSMA-trillium is a novel radiopharmaceutical that leverages this target by utilizing a small molecule to deliver the potent alpha-emitter, Actinium-225 (225Ac), directly to PSMA-expressing tumors.

The unique design of Ac-PSMA-trillium incorporates three key components:

-

A High-Affinity PSMA Binder: Derived from the precursor PSMA binder-1, this component ensures specific targeting of prostate cancer cells.

-

A Customized Albumin-Binding Moiety: This feature is designed to prolong the circulation time of the radiopharmaceutical in the bloodstream, thereby increasing the opportunity for it to accumulate in tumor tissues.

-

A Macropa Chelator: This specialized chelating agent securely sequesters the 225Ac isotope, preventing its premature release and associated off-target toxicity.

This combination of features aims to enhance therapeutic efficacy and improve the safety profile compared to earlier generations of PSMA-targeted radiotherapies.

Synthesis of Ac-PSMA-trillium from PSMA Binder-1

The synthesis of Ac-PSMA-trillium is a multi-step process that begins with the foundational PSMA binder-1 molecule. The process involves the sequential attachment of the albumin-binding moiety and the macropa chelator, followed by radiolabeling with 225Ac. While the precise, proprietary synthesis protocol for BAY 3563254 is not publicly available, a representative synthesis can be constructed based on established solid-phase peptide synthesis (SPPS) methodologies for similar PSMA-targeting radiopharmaceuticals.

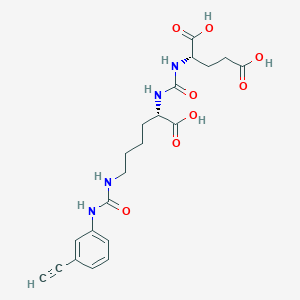

Chemical Structure of PSMA Binder-1

PSMA binder-1 is a small molecule ligand for PSMA. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C21H26N4O8 |

| Molecular Weight | 462.45 g/mol |

| CAS Number | 2170653-14-0 |

Synthetic Workflow

The synthesis of PSMA-trillium (the non-radioactive precursor to Ac-PSMA-trillium) can be achieved through a convergent synthesis strategy employing solid-phase peptide synthesis (SPPS).

Experimental Protocol: Synthesis of PSMA-trillium

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

-

Attachment of First Amino Acid: React the resin with Fmoc-Lys(Alloc)-OH in the presence of diisopropylethylamine (DIPEA) in DCM.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

-

Coupling of the PSMA Binding Moiety: Couple a protected glutamate-urea-lysine (KuE) motif, which constitutes the core of the PSMA binder, to the deprotected lysine on the resin.

-

Alloc Deprotection: Remove the Alloc protecting group from the lysine side chain using a palladium catalyst.

-

Coupling of the Albumin Binder: React the deprotected lysine side chain with an activated form of the albumin binder, such as 4-(p-iodophenyl)butyric acid.

-

Linker and Chelator Conjugation: Sequentially couple a polyethylene glycol (PEG) linker and the macropa-NCS chelator to the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the fully assembled molecule from the resin and remove all remaining protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final PSMA-trillium product by mass spectrometry and analytical HPLC.

Experimental Protocol: Radiolabeling with Actinium-225

-

Precursor Preparation: Dissolve the purified PSMA-trillium in a suitable buffer (e.g., ammonium acetate, pH 5.5).

-

Radiolabeling Reaction: Add the 225AcCl3 solution to the precursor solution. The reaction is typically performed at room temperature for 5-30 minutes.

-

Quality Control: Determine the radiochemical purity of the final Ac-PSMA-trillium product using radio-thin-layer chromatography (radio-TLC) or radio-HPLC.

Preclinical Evaluation of Ac-PSMA-trillium

The preclinical evaluation of Ac-PSMA-trillium involves a series of in vitro and in vivo studies to assess its binding affinity, cytotoxicity, biodistribution, and therapeutic efficacy.

In Vitro Studies

A competitive binding assay is used to determine the half-maximal inhibitory concentration (IC50) of PSMA-trillium.

Experimental Protocol:

-

Cell Culture: Culture PSMA-expressing cells (e.g., LNCaP) in appropriate media.

-

Assay Setup: Seed the cells in multi-well plates.

-

Competition: Incubate the cells with a constant concentration of a radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617) and varying concentrations of non-radiolabeled PSMA-trillium.

-

Incubation: Incubate the plates for a defined period.

-

Washing: Wash the cells to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of PSMA-trillium to determine the IC50 value.

The cytotoxic effect of Ac-PSMA-trillium is evaluated in PSMA-positive cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in multi-well plates.

-

Treatment: Treat the cells with increasing concentrations of Ac-PSMA-trillium.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT or neutral red uptake assay.

-

Data Analysis: Determine the concentration of Ac-PSMA-trillium that causes 50% inhibition of cell growth (IC50).

In Vivo Studies

Biodistribution studies are performed in tumor-bearing animal models to assess the uptake and clearance of Ac-PSMA-trillium in various organs and the tumor.

Experimental Protocol:

-

Animal Model: Use immunodeficient mice bearing PSMA-positive tumor xenografts (e.g., LNCaP).

-

Injection: Inject a defined activity of Ac-PSMA-trillium intravenously into the mice.

-

Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48, 96 hours).

-

Organ Harvesting: Dissect and weigh major organs and the tumor.

-

Radioactivity Measurement: Measure the radioactivity in each organ and tumor using a gamma counter.

-

Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

The therapeutic efficacy of Ac-PSMA-trillium is evaluated by its ability to inhibit tumor growth in a xenograft model.

Experimental Protocol:

-

Tumor Implantation: Implant PSMA-positive tumor cells subcutaneously into immunodeficient mice.

-

Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, different doses of Ac-PSMA-trillium).

-

Dosing: Administer the treatment intravenously.

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Compare the tumor growth curves between the treatment and control groups to assess the efficacy of Ac-PSMA-trillium.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Ac-PSMA-trillium and similar PSMA-targeted radiopharmaceuticals.

Table 1: In Vitro Binding Affinity and Cytotoxicity

| Compound | Cell Line | IC50 (nM) | In Vitro Cytotoxicity (IC50) |

| Ac-PSMA-trillium | LNCaP | Data not yet public | Potent cytotoxicity observed |

| PSMA-617 | LNCaP | 2.3 ± 1.4 | Not applicable (non-radioactive) |

Table 2: In Vivo Biodistribution (%ID/g at 24h post-injection)

| Organ/Tissue | Ac-PSMA-trillium (in LNCaP xenografts) |

| Blood | ~5% |

| Tumor | Peaks at ~20% at 5-7 days |

| Kidneys | Data not yet public |

| Liver | Data not yet public |

| Salivary Glands | Reduced uptake compared to earlier agents |

Table 3: Therapeutic Efficacy

| Compound | Animal Model | Dose | Outcome |

| Ac-PSMA-trillium | LNCaP xenograft | 150 and 300 kBq/kg | Dose-dependent tumor growth inhibition |

| Ac-PSMA-trillium | KuCaP-1 PDX model | 250 kBq/kg | Strong tumor growth inhibition over 35 days |

Visualizations

Proposed Mechanism of Action

Experimental Workflow for Preclinical Evaluation

Conclusion

PSMA binder-1 serves as a critical starting material for the synthesis of the advanced targeted alpha therapy agent, Ac-PSMA-trillium. The rational design of Ac-PSMA-trillium, incorporating a high-affinity PSMA targeting moiety, an albumin binder for extended circulation, and a stable macropa chelator for Actinium-225, holds significant promise for improving the treatment landscape for patients with metastatic castration-resistant prostate cancer. The detailed synthetic strategies and preclinical evaluation protocols outlined in this guide provide a framework for the continued research and development of this and other next-generation radiopharmaceuticals. The promising preclinical data, demonstrating potent in vitro cytotoxicity and significant in vivo tumor growth inhibition, underscore the potential of Ac-PSMA-trillium as a valuable new therapeutic option.

References

- 1. Modulating the pharmacokinetic profile of Actinium-225-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. H2BZmacropa-NCS: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Precision Oncology: A Technical Guide to PSMA Binders in Targeted Radionuclide Therapy

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a linchpin in the management of prostate cancer, particularly in the theranostic space. Its overexpression in prostate cancer cells, which correlates with tumor aggressiveness and metastatic potential, makes it an ideal target for delivering cytotoxic radiation with high precision. This technical guide delves into the central role of PSMA binders, the molecular entities that selectively recognize and bind to PSMA, forming the backbone of targeted radionuclide therapy. This document will focus on the well-characterized and clinically significant PSMA-targeting ligand, PSMA-617, as a representative example to elucidate the core principles and applications of this therapeutic strategy.

The PSMA Target and its Signaling Axis

Prostate-Specific Membrane Antigen is a transmembrane glycoprotein with enzymatic functions, including folate hydrolase and N-acetylated alpha-linked acidic dipeptidase (NAALADase) activity.[1] Its expression is significantly upregulated in the majority of prostate cancer cases, providing a high-contrast target against the background of healthy tissues.[2]

Recent research has unveiled a crucial role for PSMA in oncogenic signaling. Upregulation of PSMA can lead to a shift in cellular signaling from the MAPK/ERK pathway, which is associated with cell proliferation, to the PI3K-AKT pathway, a key driver of tumor survival and progression.[3][4][5] This occurs through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and IGF-1R that would normally activate the MAPK pathway. This "pathway switch" underscores the dual importance of PSMA as both a therapeutic target and a factor in tumor biology.

Mechanism of Action of PSMA-Targeted Radionuclide Therapy

PSMA-targeted radionuclide therapy (TRT) leverages the high specificity of a PSMA binder to deliver a radioactive payload directly to cancer cells. The process begins with the intravenous administration of a radiopharmaceutical, which consists of a PSMA-targeting ligand, a chelator, and a therapeutic radionuclide.

The PSMA binder circulates through the bloodstream and selectively binds to PSMA expressed on the surface of prostate cancer cells. Following binding, the PSMA-ligand complex is internalized by the cell. The trapped radionuclide then decays, emitting cytotoxic radiation in the immediate vicinity of the cancer cell's DNA. This localized radiation delivery induces DNA damage, leading to cancer cell death while minimizing exposure to surrounding healthy tissues.

References

- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]

- 5. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on PSMA Binder-1 for Molecular Imaging of Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PSMA binder-1, a key component in the development of next-generation molecular imaging and therapeutic agents for prostate cancer. The focus will be on its application within the context of the PSMA-Trillium platform, particularly the alpha-emitting radiopharmaceutical Ac-225-PSMA-Trillium (BAY 3563254), which utilizes PSMA binder-1 as its core targeting scaffold.

Introduction to PSMA Binder-1 and the PSMA-Trillium Platform

Prostate-Specific Membrane Antigen (PSMA) is a well-validated cell surface target for the diagnosis and treatment of prostate cancer due to its significant overexpression on prostate cancer cells. PSMA binder-1 is a potent and specific ligand designed to target the enzymatic pocket of PSMA. It serves as the foundational targeting moiety in the innovative PSMA-Trillium platform.

The PSMA-Trillium platform represents a modular approach to PSMA-targeted radiopharmaceuticals, consisting of three key components:

-

A high-affinity PSMA-targeting molecule (PSMA binder-1): Ensures precise delivery of the radioactive payload to prostate cancer cells.

-

A customized albumin-binding domain: This moiety is designed to prolong the circulation time of the agent in the bloodstream, thereby increasing the opportunity for it to accumulate in tumor tissues while potentially reducing uptake in non-target organs like the salivary glands.

-

A chelator for radiolabeling: The platform can incorporate different chelators to accommodate various radionuclides for both imaging and therapeutic applications. For instance, a DOTA chelator can be used for imaging with isotopes like Indium-111, while a macropa chelator is employed for the therapeutic alpha-emitter Actinium-225.

Ac-225-PSMA-Trillium (BAY 3563254) is a leading therapeutic candidate from this platform, combining PSMA binder-1 with an albumin-binding moiety and a macropa chelator to stably bind Actinium-225. This targeted alpha therapy is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).

Quantitative Data

The following tables summarize the available quantitative data from preclinical and early clinical studies of PSMA-Trillium derivatives, which incorporate PSMA binder-1.

Table 1: In Vitro Performance of Ac-225-PSMA-Trillium

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity | LNCaP subclone C4-2 | 0.114 kBq/ml | [1] |

| PSMA Binding Affinity (Kd) | - | 4.88 x 10⁻¹¹ M | [1] |

| Association Rate (Kon) | - | 1.4 x 10⁷ 1/Ms | [1] |

| Dissociation Rate (Koff) | - | 6.6 x 10⁻⁴ 1/s | [1] |

Table 2: In Vivo Biodistribution of Ac-225-PSMA-Trillium in a Preclinical Model

| Time Point | Blood (%ID/g) | Tumor (%ID/g) | Reference |

| 24 hours | 5 | - | [1] |

| 5-7 days | - | ~20 (peak) |

Table 3: Therapeutic Efficacy of Ac-225-PSMA-Trillium in Preclinical Models

| Model | Dose | Outcome | Reference |

| LNCaP | 300 kBq/kg (single dose) | Increased time to reach 400 mm³ by 35 days | |

| KuCaP-1 (androgen independent PDX) | 250 kBq/kg (single dose) | Strong tumor growth inhibition over 35 days |

Experimental Protocols

Detailed, step-by-step synthesis and experimental protocols for PSMA binder-1 and its conjugates are proprietary. However, the general methodologies employed in their preclinical evaluation are described below.

3.1. Synthesis and Radiolabeling

The synthesis of PSMA-targeting small molecules like PSMA binder-1 typically involves multi-step solid-phase peptide synthesis (SPPS) or solution-phase chemistry to construct the urea-based pharmacophore that binds to the active site of PSMA. The albumin-binding moiety and the chelator are then conjugated to this core structure.

For radiolabeling with Actinium-225, a macropa chelator is utilized, which allows for efficient and stable complexation under mild conditions (room temperature), a significant advantage when working with potentially heat-sensitive molecules. The general steps for radiolabeling are as follows:

-

The precursor molecule (PSMA-Trillium) is dissolved in a suitable buffer.

-

A solution of Actinium-225 (in a suitable acidic solution) is added to the precursor solution.

-

The reaction mixture is incubated at room temperature for a specified period (e.g., 15-30 minutes) to allow for complexation.

-

The radiochemical purity of the final product is determined using techniques like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

3.2. In Vitro Cytotoxicity Assay

The cytotoxic potential of Ac-225-PSMA-Trillium is evaluated in PSMA-expressing prostate cancer cell lines (e.g., LNCaP C4-2).

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then incubated with varying concentrations of Ac-225-PSMA-Trillium for a defined period.

-

After the incubation period, cell viability is assessed using a standard method, such as the MTT or MTS assay, which measures mitochondrial activity, or by direct cell counting.

-

The concentration of the radiopharmaceutical that inhibits cell growth by 50% (IC50) is then calculated.

3.3. In Vivo Biodistribution Studies

Biodistribution studies are performed in tumor-bearing animal models (e.g., mice with LNCaP or KuCaP-1 xenografts) to determine the uptake and clearance of the radiopharmaceutical from various organs and the tumor.

-

A known amount of Ac-225-PSMA-Trillium is administered to the animals, typically via intravenous injection.

-

At various time points post-injection, animals are euthanized, and tissues of interest (e.g., tumor, blood, kidneys, liver, salivary glands) are collected and weighed.

-

The radioactivity in each tissue sample is measured using a gamma counter.

-

The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

3.4. Clinical Imaging Studies

A Phase 0 clinical study was conducted using an imaging surrogate, 111In-PSMA-Trillium, where the macropa chelator and Actinium-225 were replaced with a DOTA chelator and Indium-111, respectively. This allows for non-invasive imaging in patients to assess the biodistribution and tumor-targeting properties of the PSMA-Trillium platform in humans. Patients with mCRPC undergo imaging at various time points after injection to monitor the uptake and retention of the tracer in tumors and normal organs.

Signaling Pathways and Experimental Workflows

4.1. PSMA Signaling Pathway

The following diagram illustrates the signaling pathway associated with PSMA in prostate cancer. Increased PSMA expression can lead to a shift from the MAPK/ERK pathway to the PI3K/AKT survival pathway, promoting tumor progression.

4.2. Preclinical Evaluation Workflow for Ac-225-PSMA-Trillium

The diagram below outlines the typical workflow for the preclinical evaluation of a novel PSMA-targeted radiopharmaceutical like Ac-225-PSMA-Trillium.

Conclusion

PSMA binder-1 is a promising targeting agent for the development of advanced molecular imaging and therapeutic agents for prostate cancer. Its incorporation into the PSMA-Trillium platform, particularly in the form of Ac-225-PSMA-Trillium, demonstrates a sophisticated approach to enhancing therapeutic efficacy through the inclusion of an albumin-binding moiety and the use of a potent alpha-emitting radionuclide. The preclinical data to date are encouraging, showing high tumor uptake and significant anti-tumor effects. Further clinical investigation is underway to fully elucidate the safety and efficacy of this novel therapeutic strategy in patients with advanced prostate cancer. This technical guide provides a foundational understanding of PSMA binder-1 and its role in the evolving landscape of PSMA-targeted theranostics.

References

In-Depth Technical Guide: Solubility and Stability of PSMA Binder-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of PSMA binder-1, a critical ligand for the development of prostate-specific membrane antigen (PSMA)-targeted diagnostics and therapeutics. Understanding these physicochemical properties is paramount for formulation development, ensuring biological activity, and maintaining the shelf-life of this key molecule.

Solubility of PSMA Binder-1

The solubility of PSMA binder-1 has been characterized in various solvent systems. The data is crucial for preparing stock solutions and formulating delivery vehicles for both in vitro and in vivo applications.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for PSMA binder-1.

| Solvent System | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL (64.87 mM) | Ultrasonic assistance may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |

| Aqueous Formulation 1 | ≥ 2.5 mg/mL (5.41 mM) | A clear solution can be achieved with a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The saturation point in this formulation has not been determined.[1][2] |

| Aqueous Formulation 2 | ≥ 2.5 mg/mL (5.41 mM) | A clear solution is obtainable using 10% DMSO and 90% of a 20% SBE-β-CD in Saline solution. The saturation point is unknown.[1] |

| Organic/Aqueous Formulation | ≥ 2.5 mg/mL (5.41 mM) | A clear solution can be prepared in a mixture of 10% DMSO and 90% Corn Oil.[1] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent. Below is a detailed protocol that can be adapted for PSMA binder-1.

Objective: To determine the equilibrium solubility of PSMA binder-1 in a given solvent.

Materials:

-

PSMA binder-1 (solid)

-

Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, various organic solvents)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid PSMA binder-1 to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any undissolved solid, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. Note: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of PSMA binder-1 of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered supernatant from the solubility experiment by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of PSMA binder-1 in the sample by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the equilibrium solubility of PSMA binder-1 in the tested solvent at the specified temperature. The results are typically reported in mg/mL or mol/L.

-

Stability of PSMA Binder-1

The stability of PSMA binder-1 is a critical parameter that influences its storage, handling, and utility in downstream applications.

Storage and Stock Solution Stability

Proper storage is essential to maintain the integrity of PSMA binder-1.

| Condition | Duration | Notes |

| Solid | -20°C | Protect from light. |

| In DMSO | -80°C | 6 months, protect from light. |

| In DMSO | -20°C | 1 month, protect from light. |

To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Experimental Protocol: Reverse-Phase HPLC for Stability Assessment

A stability-indicating HPLC method can be used to quantify the amount of intact PSMA binder-1 over time under various stress conditions.

Objective: To assess the stability of PSMA binder-1 under defined conditions (e.g., different pH values, temperatures, light exposure).

Materials:

-

PSMA binder-1 solution of a known concentration

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled chambers/incubators

-

Photostability chamber

-

RP-HPLC system with a UV or PDA detector

-

C18 analytical column

-

Mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid or formic acid)

Procedure:

-

Sample Preparation and Stress Conditions:

-

Prepare solutions of PSMA binder-1 in the desired buffers or solvents.

-

For thermal stability, incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

For pH stability, incubate the solutions in buffers of varying pH.

-

For photostability, expose the solutions to a controlled light source as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

-

-

HPLC Analysis:

-

Analyze the aliquots using a validated RP-HPLC method. A generic gradient method could be as follows:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A suitable gradient to separate degradation products from the parent peak (e.g., 5-95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where PSMA binder-1 has maximum absorbance.

-

-

The peak area of the intact PSMA binder-1 is recorded at each time point.

-

-

Data Analysis:

-

Calculate the percentage of the remaining PSMA binder-1 at each time point relative to the initial time point (t=0).

-

Plot the percentage of remaining PSMA binder-1 against time to determine the degradation kinetics.

-

Visualizations

Synthesis Workflow for PSMA-Targeted Radiopharmaceuticals

PSMA binder-1 is a crucial precursor in the synthesis of PSMA-targeted radiopharmaceuticals for imaging and therapy. The following diagram illustrates a generalized workflow.

Experimental Workflow for Solubility Determination

The shake-flask method is a gold standard for determining equilibrium solubility.

Experimental Workflow for Stability Assessment

A reverse-phase HPLC method is commonly employed to assess the stability of small molecules like PSMA binder-1.

References

A Deep Dive into PSMA Binder Affinity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of prominent Prostate-Specific Membrane Antigen (PSMA) binders, offering valuable insights for researchers, scientists, and professionals in drug development. The document focuses on the quantitative binding characteristics of PSMA-617 and PSMA-I&T, two leading radioligands in the theranostics of prostate cancer. Detailed experimental protocols for determining binding affinity are provided, alongside visualizations of key experimental workflows and the intricate PSMA signaling pathway.

Core Findings: Binding Affinity of PSMA Binders

The affinity of a ligand for its target is a critical determinant of its efficacy and is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the binding affinities of PSMA-617 and PSMA-I&T as reported in the literature.

PSMA-617 Binding Affinity

| Parameter | Value | Cell Line | Notes |

| IC50 | ~5 nM | LNCaP, C4-2 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617.[1] |

| Ki | 2.3 ± 2.9 nM | - | Preclinical assays showed a significant improvement over PSMA-11.[2] |

| Ki | 0.24 nM | - | Determined by in vitro competition-binding assay.[3] |

| Ki | 0.37 nM | - | High-affinity PSMA inhibitor.[4] |

| KD | 0.01 ± 0.01 nM | - | Determined by Surface Plasmon Resonance (SPR) at 25°C.[5] |

| KD | 0.1 ± 0.06 nM | - | Determined by SPR at 37°C. |

PSMA-I&T Binding Affinity

| Parameter | Value | Cell Line | Notes |

| IC50 (natGa-PSMA I&T) | 6.3 ± 1.4 nM | LNCaP | Competitive binding assay using (¹²⁵I-BA)KuE as the radioligand. |

| IC50 (natLu-PSMA I&T) | 3.4 ± 0.6 nM | LNCaP | Competitive binding assay using (¹²⁵I-BA)KuE as the radioligand. |

| Kd (¹¹¹In-PSMA I&T) | 3.9 ± 1.2 nM | LNCaP | Saturation binding experiments. |

| Kd (¹¹¹In-PSMA I&T) | 5.6 ± 1.2 nM | LS174T-PSMA | Saturation binding experiments. |

Experimental Protocol: Competitive Radioligand Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay to determine the IC50 of a PSMA binder, based on established protocols.

1. Cell Culture:

-

Culture PSMA-expressing cells, such as LNCaP, in an appropriate cell culture medium until they reach near confluence.

2. Reagent Preparation:

-

Binding Buffer: Prepare a suitable binding buffer, such as Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), supplemented with 0.1% Bovine Serum Albumin (BSA).

-

Unlabeled Ligand: Prepare a stock solution of the unlabeled PSMA binder (e.g., PSMA-617) in a suitable solvent like DMSO. Perform serial dilutions in binding buffer to create a range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M).

-

Radioligand: Prepare the radiolabeled ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) at a fixed concentration, typically at its Kd value.

3. Assay Procedure:

-

Cell Seeding: Seed the PSMA-positive cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

Washing: Gently wash the cells twice with ice-cold PBS.

-

Assay Setup (in triplicate):

-

Total Binding: Add the radioligand and binding buffer.

-

Non-specific Binding: Add the radioligand and a high concentration of an unlabeled competitor (e.g., 10 µM 2-PMPA).

-

Competition: Add the radioligand and the serially diluted unlabeled test ligand.

-

-

Incubation: Incubate the plate for a specified time (e.g., 1 hour) at 4°C.

-

Termination and Washing: Terminate the binding by aspirating the medium. Wash the cells three times with ice-cold PBS to remove any unbound radioligand.

4. Cell Lysis and Radioactivity Measurement:

-

Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).

-

Transfer the cell lysates to counting tubes.

-

Measure the radioactivity in each tube using a gamma counter.

5. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC50 value.

Visualizing the Science

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

The PSMA Signaling Pathway: A Shift in Cellular Command

PSMA expression levels can significantly alter intracellular signaling, promoting prostate cancer progression. In cells with low PSMA expression, a complex of β1 integrin, RACK1, and IGF-1R typically activates the MAPK/ERK pathway, which is associated with cell proliferation. However, in the presence of high PSMA expression, PSMA interacts with the scaffolding protein RACK1, disrupting this complex. This disruption leads to a "pathway switch," redirecting signaling towards the PI3K-AKT pathway, a key driver of tumor survival and growth.

This guide underscores the high-affinity binding of PSMA-617 and PSMA-I&T, providing a foundational understanding for the development of next-generation theranostic agents for prostate cancer. The detailed protocols and visual aids are intended to facilitate reproducible and robust research in this critical area of oncology.

References

Preclinical Profile of PSMA Binder-1: A Core Component for Targeted Radiotherapeutics

For Immediate Release

This technical whitepaper provides an in-depth overview of the initial preclinical studies surrounding PSMA binder-1, a foundational component in the development of next-generation targeted radiopharmaceuticals for prostate cancer. While direct preclinical data on PSMA binder-1 as a standalone agent is not publicly available, its integral role in the promising therapeutic agent, 225Ac-PSMA-Trillium (BAY 3563254), offers significant insight into its potential. This document will focus on the preclinical data of 225Ac-PSMA-Trillium, thereby providing a comprehensive understanding of the application and efficacy of PSMA binder-1.

Introduction to PSMA Binder-1

PSMA binder-1 is a small molecule ligand designed to target Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells. Its chemical properties are detailed in Table 1. This binder serves as a crucial pharmacophore, guiding radioactive payloads specifically to tumor sites. The primary application of PSMA binder-1 to date has been in the synthesis of 225Ac-PSMA-Trillium, a targeted alpha therapy currently in clinical development.

Table 1: Chemical Properties of PSMA Binder-1

| Property | Value |

| CAS Number | 2170653-14-0 |

| Molecular Formula | C₂₁H₂₆N₄O₈ |

| Molecular Weight | 462.45 g/mol |

Preclinical Evaluation of 225Ac-PSMA-Trillium

The preclinical development of 225Ac-PSMA-Trillium, which incorporates a high-affinity PSMA-targeting moiety likely derived from PSMA binder-1, has demonstrated significant anti-tumor activity and a favorable safety profile. The following sections detail the quantitative data and experimental methodologies from these foundational studies.

In Vitro Studies

Binding Affinity: The binding affinity of the PSMA-targeting component of 225Ac-PSMA-Trillium was determined using a Surface Plasmon Resonance (SPR) assay. The results, summarized in Table 2, indicate a very high affinity for PSMA.[1][2]

Table 2: In Vitro Binding Affinity of the PSMA-Targeting Moiety in 225Ac-PSMA-Trillium

| Parameter | Value |

| K_d (dissociation constant) | 4.88 x 10⁻¹¹ M |

| K_on (association rate) | 1.4 x 10⁷ 1/Ms |

| K_off (dissociation rate) | 6.6 x 10⁻⁴ 1/s |

Cytotoxicity: The in vitro cytotoxicity of 225Ac-PSMA-Trillium was assessed in the LNCaP human prostate cancer cell line subclone C4-2. The study revealed potent, dose-dependent cell killing, as detailed in Table 3.[1][2]

Table 3: In Vitro Cytotoxicity of 225Ac-PSMA-Trillium

| Cell Line | IC₅₀ |

| LNCaP subclone C4-2 | 0.114 kBq/ml |

In Vivo Studies

Biodistribution: The in vivo distribution of 225Ac-PSMA-Trillium was evaluated in mouse models of prostate cancer. The compound exhibited a pharmacokinetic profile consistent with its albumin-binding properties, showing a relatively slow clearance and high tumor accumulation.[1] Key biodistribution data are presented in Table 4.

Table 4: In Vivo Biodistribution of 225Ac-PSMA-Trillium

| Time Point | Blood (%ID/g) | Tumor (%ID/g) |

| 24 hours | 5% | - |

| 5-7 days (peak) | - | ~20% |

Tumor Growth Inhibition: The anti-tumor efficacy of 225Ac-PSMA-Trillium was demonstrated in multiple prostate cancer models. Single-dose administrations resulted in significant tumor growth inhibition. The results are summarized in Table 5.

Table 5: In Vivo Tumor Growth Inhibition by 225Ac-PSMA-Trillium

| Model | Treatment Dose | Outcome |

| LNCaP Xenograft | 150 kBq/kg (single dose) | Dose-dependent tumor growth inhibition |

| LNCaP Xenograft | 300 kBq/kg (single dose) | Increased time to reach 400 mm³ by 35 days |

| KuCaP-1 PDX | 250 kBq/kg (single dose) | Strong tumor growth inhibition over 35 days |

Experimental Protocols

A detailed description of the experimental methodologies employed in the preclinical evaluation of 225Ac-PSMA-Trillium is provided below.

Synthesis of 225Ac-PSMA-Trillium

While the precise, step-by-step synthesis protocol for 225Ac-PSMA-Trillium from PSMA binder-1 is proprietary, the general workflow can be inferred from available information. The process involves the conjugation of PSMA binder-1 to a linker, an albumin-binding moiety, and a macropa chelator, followed by radiolabeling with Actinium-225.

In Vitro Binding Affinity Assay (Surface Plasmon Resonance)

The binding kinetics of the PSMA-targeting moiety were likely determined using a surface plasmon resonance (SPR)-based biosensor.

Methodology:

-

Immobilization of recombinant human PSMA protein on a sensor chip.

-

Flowing of various concentrations of the PSMA-targeting compound (non-radiolabeled precursor) over the sensor surface.

-

Measurement of the association and dissociation rates by detecting changes in the refractive index at the sensor surface.

-

Calculation of the association rate constant (K_on), dissociation rate constant (K_off), and the equilibrium dissociation constant (K_d).

In Vitro Cytotoxicity Assay

The cytotoxic effects of 225Ac-PSMA-Trillium were evaluated in the LNCaP subclone C4-2 prostate cancer cell line.

Methodology:

-

Seeding of C4-2 cells in multi-well plates and allowing them to adhere.

-

Treatment of cells with increasing concentrations of 225Ac-PSMA-Trillium.

-

Incubation for a specified period.

-

Assessment of cell viability using a suitable method (e.g., MTS assay or clonogenic survival assay).

-

Calculation of the half-maximal inhibitory concentration (IC₅₀).

In Vivo Biodistribution Studies

The biodistribution of 225Ac-PSMA-Trillium was assessed in tumor-bearing mouse models.

Methodology:

-

Implantation of human prostate cancer cells (e.g., LNCaP) subcutaneously into immunocompromised mice.

-

Once tumors reached a specified size, intravenous injection of a defined activity of 225Ac-PSMA-Trillium.

-

Euthanasia of cohorts of mice at various time points post-injection.

-

Harvesting of tumors and major organs.

-

Measurement of the radioactivity in each tissue using a gamma counter.

-

Calculation of the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Tumor Growth Inhibition Studies

The therapeutic efficacy of 225Ac-PSMA-Trillium was evaluated in tumor-bearing mouse models.

Methodology:

-

Implantation of human prostate cancer cells (LNCaP) or patient-derived xenografts (KuCaP-1) into immunocompromised mice.

-

Randomization of mice into treatment and control groups once tumors reached a palpable size.

-

Administration of a single intravenous dose of 225Ac-PSMA-Trillium or vehicle control.

-

Regular measurement of tumor volume over a defined period.

-

Monitoring of animal body weight and overall health as indicators of toxicity.

-

Comparison of tumor growth between treated and control groups.

Conclusion

The initial preclinical data for 225Ac-PSMA-Trillium strongly support the utility of its core component, PSMA binder-1, as a high-affinity targeting ligand for the development of effective and specific radiopharmaceuticals for prostate cancer. The potent in vitro cytotoxicity and significant in vivo tumor growth inhibition, coupled with a favorable biodistribution profile, underscore the therapeutic potential of this approach. Further clinical investigation of 225Ac-PSMA-Trillium is ongoing and will provide more definitive insights into its clinical utility.

References

An In-depth Technical Guide to the Pharmacophore of PSMA Binder-1

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the pharmacophore of PSMA binder-1, a potent ligand for the Prostate-Specific Membrane Antigen (PSMA). It outlines the critical chemical features required for high-affinity binding, presents quantitative binding data for related compounds, details relevant experimental protocols, and visualizes the key molecular interactions and associated signaling pathways.

Introduction to PSMA and PSMA Binder-1

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1) or glutamate carboxypeptidase II (GCPII), is a transmembrane protein that is significantly overexpressed in prostate cancer cells, particularly in advanced, metastatic, and castration-resistant forms of the disease. This overexpression makes it an exceptional target for the diagnostic imaging and targeted radionuclide therapy of prostate cancer.

PSMA binder-1 (CAS 2170653-14-0) is a high-affinity small molecule ligand designed to target PSMA. It serves as a foundational component for the synthesis of more complex theranostic agents, such as Ac-PSMA-trillium.[1][2][3][4] The core of its efficacy lies in its specific pharmacophore, which mimics the natural substrates of PSMA.

The Core Pharmacophore: Lys-Urea-Glu Motif

The vast majority of high-affinity, small-molecule PSMA inhibitors, including PSMA binder-1, are built upon a central pharmacophore known as the Lys-urea-Glu or Glu-urea-Lys motif.[5] This structure is a potent mimetic of N-acetyl-L-aspartyl-L-glutamate (NAAG), a natural substrate for PSMA's enzymatic activity.

The key interactions of this pharmacophore with the PSMA active site are:

-

Glutamate Moiety: The terminal glutamate residue fits into a deep S1' binding pocket of the PSMA enzyme. Its carboxylate groups form crucial hydrogen bonds and electrostatic interactions with residues such as Arg210, Asn257, and Tyr552, while also coordinating with the catalytic zinc ion (Zn²⁺).

-

Urea Linker: The urea group is essential for high-affinity binding. It acts as a zinc-binding moiety and forms a bidentate hydrogen bond interaction with the backbone of Gly518 and the side chain of Tyr552.

-

Lysine Moiety: The lysine residue's backbone and side chain extend into the S1 pocket, often called the "glutamate tunnel," forming interactions with residues like Arg463, Arg534, and Arg536.

The specific stereochemistry of these components is critical; compounds with (S)-configuration at both the lysine and glutamate alpha-carbons generally exhibit the highest potency.

Quantitative Data: Binding Affinity

| Compound | Binding Assay Type | Cell Line | Affinity Metric | Value (nM) |

| Ac-PSMA-Trillium | SPR Assay | - | Kd | 0.0488 |

| [177Lu]Lu-PSMA-617 | Saturation Binding | LNCaP | Kd | 4.36 |

| PSMA-617 | Competitive Binding | LNCaP | IC50 | ~5.0 |

| Ga-HTK03177 | Competitive Binding | LNCaP | Ki | 5.0 ± 2.4 |

| Lu-HTK03170 | Competitive Binding | LNCaP | Ki | 1.6 ± 0.4 |

Data sourced from multiple preclinical studies.

Experimental Protocols

The determination of binding affinity (Ki or IC50) is typically performed using a competitive radioligand binding assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., PSMA binder-1) against a known radiolabeled PSMA ligand and calculate the inhibitory constant (Ki).

Materials:

-

Cells: PSMA-positive human prostate cancer cells (e.g., LNCaP) and PSMA-negative cells for control (e.g., PC3).

-

Radioligand: A high-affinity PSMA-targeting radioligand (e.g., [18F]DCFPyL or [177Lu]Lu-PSMA-617).

-

Test Compound: PSMA binder-1, dissolved in an appropriate solvent (e.g., DMSO).

-

Buffers: Binding buffer (e.g., RPMI-1640 medium with 0.25% bovine serum albumin), wash buffer (e.g., ice-cold PBS).

-

Equipment: Cell culture plates (24-well or 96-well), incubator, gamma counter or scintillation counter.

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed LNCaP cells in 24-well plates at a density of approximately 5 x 105 cells per well and allow them to adhere for 48-72 hours.

-

Compound Preparation: Prepare a range of concentrations of the test compound (PSMA binder-1) via serial dilution.

-

Incubation: Remove the culture medium from the cells. Add the binding buffer containing a fixed, low nanomolar concentration of the radioligand along with the varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled known inhibitor).

-

Binding: Incubate the plates for 60-120 minutes. Incubation at 4°C can be used to minimize ligand internalization if only surface binding is to be measured.

-

Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Associated Signaling Pathways

Beyond its role as a biomarker for targeted therapy, PSMA expression actively contributes to prostate cancer progression by modulating critical cell signaling pathways. Evidence shows that PSMA expression facilitates a switch from the canonical MAPK/ERK proliferation pathway to the pro-survival PI3K-AKT pathway.

Mechanism of Action:

-

In cells with low or no PSMA, a stable complex forms between β1-integrin, the scaffolding protein RACK1, and the IGF-1 receptor (IGF-1R). This complex activates the MAPK/ERK pathway, leading to cell proliferation.

-

When PSMA is highly expressed, it interacts with RACK1, disrupting the integrity of the RACK1/IGF-1R/β1-integrin complex.

-

This disruption redirects signaling downstream of IGF-1R towards the PI3K-AKT pathway, a key driver of cell survival, growth, and resistance to apoptosis.

This signaling switch highlights PSMA as a functional contributor to tumor progression and suggests that PSMA-positive tumors may be more sensitive to PI3K pathway inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PSMA Binder-1 and its Interaction with the PSMA Binding Pocket

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PSMA binder-1, a key ligand for the Prostate-Specific Membrane Antigen (PSMA), and its interaction with the PSMA binding pocket. This document details the molecular interactions, relevant signaling pathways, quantitative binding data of related compounds, and standardized experimental protocols for ligand characterization.

Introduction to PSMA and PSMA Binder-1

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a transmembrane protein that is highly overexpressed in prostate cancer cells, particularly in metastatic and castration-resistant forms.[1] Its expression level correlates with tumor aggressiveness, making it an excellent biomarker and a prime target for diagnostic imaging and targeted radionuclide therapy.[2]

PSMA binder-1 is a ligand designed to bind with high affinity to the enzymatic pocket of PSMA. It serves as a precursor for the synthesis of more complex PSMA-targeting molecules, such as Ac-PSMA-trillium, which are used in therapeutic applications.[3] The core structure of PSMA binder-1 is based on the highly potent glutamate-urea-lysine (or Glu-urea-Glu) motif, which is a common feature of many high-affinity PSMA inhibitors.[4][5]

The PSMA Binding Pocket and Interaction with Glutamate-Urea-Core Binders

The extracellular domain of PSMA contains a deep, funnel-shaped active site that harbors two zinc ions. The binding of inhibitors like those based on the PSMA binder-1 core involves a network of specific interactions with key amino acid residues within this pocket.

The glutamate portion of the ligand typically occupies the S1' pocket, which is optimized for glutamate binding. The key interactions include:

-

Zinc Coordination: The urea functional group and carboxylate groups of the ligand interact with the two Zn2+ ions in the active site.

-

Hydrogen Bonds: The ligand forms hydrogen bonds with residues such as Tyr552 and His553.

-

Salt Bridges: The α-carboxylic group of the glutamate moiety forms a salt bridge with the guanidinium group of Arg210.

-

Additional Hydrogen Bonds: The backbone amino group of Asn257 also contributes to binding via hydrogen bonding.

These interactions are crucial for the high-affinity and specificity of glutamate-urea-core binders for PSMA.

Figure 1: Interaction of a Glu-Urea-Core Binder with the PSMA Binding Pocket.

PSMA-Mediated Signaling Pathways

The binding of ligands to PSMA is not only relevant for targeted delivery but also for its influence on cellular signaling. High expression of PSMA can induce a "pathway switch" from the MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.

In cells with low PSMA expression, a complex of β1 integrin, RACK1, and IGF-1R typically activates the MAPK/ERK pathway, which is associated with cell proliferation. However, in cells with high PSMA expression, PSMA interacts with the scaffolding protein RACK1, disrupting this complex. This disruption redirects the signaling cascade through the PI3K-AKT pathway, promoting tumor survival, growth, and progression. Understanding this mechanism is crucial for evaluating the downstream effects of PSMA-targeted therapies.

Figure 2: PSMA-Mediated Signaling Pathway Switch.

Quantitative Binding Data

While specific binding affinity data for "PSMA binder-1" is not publicly available, data for structurally similar and derivative compounds demonstrate the high-affinity nature of this class of molecules. The following table summarizes the binding affinities (IC50, Ki, or Kd) for several well-characterized glutamate-urea-core PSMA inhibitors.

| Compound | Binding Affinity Constant | Cell Line | Assay Type | Reference |

| 225Ac-PSMA-Trillium | Kd: 4.88 x 10⁻¹¹ M | - | SPR Assay | |

| PSMA-617 | IC50: ~5 nM | LNCaP | Competitive Binding | |

| PSMA I&T | Kd: 3.9 nM | LNCaP | Saturation Binding | |

| MIP-1095 | Ki: 0.24 ± 0.14 nM | LNCaP lysates | NAALADase Assay | |

| MIP-1072 | Ki: 4.6 ± 1.6 nM | LNCaP lysates | NAALADase Assay | |

| Ac-YFK(Sub-KuE) (1) | IC50: 15.0 ± 1.3 nM | LNCaP | Competitive Binding | |

| SBPD-1 | Ki: 8.84 nM | - | - |

Note: The affinity of a ligand can vary depending on the cell line, assay conditions, and the specific radioligand used in competitive assays.

Experimental Protocols

Characterizing the binding affinity of a novel PSMA ligand is a critical step in its development. A competitive radioligand binding assay is a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound, which can then be used to calculate the inhibition constant (Ki).

Competitive Radioligand Binding Assay for PSMA

Objective: To determine the IC50 and Ki of a test compound (e.g., PSMA binder-1 derivative) for the PSMA receptor.

Materials:

-

Cell Line: PSMA-positive human prostate cancer cells (e.g., LNCaP).

-

Radioligand: A well-characterized, high-affinity PSMA-targeting radioligand (e.g., [¹²⁵I]IBA, [¹⁷⁷Lu]Lu-PSMA-617).

-

Test Compound: Unlabeled test ligand at various concentrations.

-

Non-specific Binding Control: A known PSMA inhibitor at a saturating concentration (e.g., 1-10 µM 2-PMPA).

-

Buffers: Assay buffer (e.g., Tris-based buffer), wash buffer (ice-cold).

-

Equipment: 96-well cell culture plates, incubator, gamma or beta counter, cell lysis buffer.

Methodology:

-

Cell Seeding:

-

Seed LNCaP cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Ligand Preparation:

-

Prepare serial dilutions of the unlabeled test compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

Prepare the radioligand at a fixed concentration, typically at or below its Kd value.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer and the fixed concentration of radioligand to designated wells.

-

Non-specific Binding (NSB): Add a saturating concentration of a known unlabeled inhibitor (e.g., 2-PMPA) and the fixed concentration of radioligand.

-

Competitor Wells: Add each dilution of the test compound and the fixed concentration of radioligand.

-

-

Incubation:

-

Incubate the plate for a predetermined time to reach equilibrium (e.g., 1 hour) at a specific temperature (e.g., 4°C to minimize internalization).

-

-

Washing:

-

Aspirate the medium from all wells.

-

Wash the cells twice with ice-cold wash buffer to remove unbound radioligand.

-

-

Cell Lysis and Counting:

-

Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Transfer the lysate from each well to counting tubes.

-

Measure the radioactivity in each tube using a gamma or beta counter.

-

-

Data Analysis:

-

Calculate the average counts per minute (CPM) for each condition.

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For each competitor concentration, calculate the Percent Specific Binding = [(CPM in competitor well - NSB) / (Total Binding - NSB)] x 100.

-

Plot the Percent Specific Binding against the logarithm of the competitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

PSMA binder-1 represents a foundational scaffold for the development of high-affinity PSMA-targeted agents. Its interaction with the PSMA binding pocket is characterized by a network of specific molecular interactions, leading to potent inhibition. The downstream effects on cellular signaling pathways underscore the importance of PSMA as a functional target in prostate cancer. The methodologies and data presented in this guide provide a framework for the continued research and development of novel PSMA-targeting diagnostics and therapeutics.

References

The Architectural Significance of the Urea Moiety in PSMA-Targeted Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is a well-validated biomarker significantly overexpressed in prostate cancer, particularly in advanced and metastatic stages. Its enzymatic activity and role in cellular signaling have made it a prime target for the development of diagnostic and therapeutic agents. At the heart of many successful PSMA-targeted radioligands and drug conjugates lies a critical structural element: the urea-based scaffold. This technical guide provides an in-depth exploration of the significance of the urea-based structure in PSMA binders, detailing its role in target engagement, the structure-activity relationships that govern its efficacy, and the cellular pathways it modulates.

The Urea-Based Pharmacophore: A Mimic of Natural Substrates

The most effective urea-based PSMA inhibitors incorporate a glutamate-urea-lysine (Glu-urea-Lys) or glutamate-urea-glutamate (Glu-urea-Glu) motif. This structural design is not arbitrary; it is a sophisticated mimic of N-acetylaspartylglutamate (NAAG), the natural substrate of PSMA. The urea functional group acts as a hydrolysis-resistant peptide bond surrogate, enabling high-affinity binding to the enzyme's active site without being cleaved.[1][2]

The binding of this motif occurs within a defined pocket of the PSMA protein. The terminal glutamate moiety interacts with the S1' glutamate recognition pocket, while the urea component directly engages with the dinuclear zinc(II) active site.[1][3] This bidentate interaction is crucial for the high affinity and specificity exhibited by these inhibitors. The flexibility of the urea-based scaffold allows for the attachment of various linker and chelator moieties without significantly compromising this critical binding interaction, making it an ideal foundation for developing theranostic agents.[3]

Quantitative Analysis of Urea-Based PSMA Binders

The binding affinity of urea-based PSMA inhibitors is a key determinant of their efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The following tables summarize quantitative data for representative urea-based PSMA binders.

| Compound/Ligand | Cell Line/System | IC50 (nM) | Reference |

| PSMA-617 | LNCaP | ~5 | |

| PSMA-617 | C4-2 | ~5 | |

| PSMA-617 | 22Rv1 | 27.49 | |

| RPS-071 | LNCaP | 10.8 ± 1.5 | |

| RPS-072 | LNCaP | 6.7 ± 3.7 | |

| RPS-077 | LNCaP | 1.7 ± 0.3 |

| Compound/Ligand | Cell Line/System | Kd (nM) | Reference |

| PSMA-617 | Recombinant human PSMA | 0.01 ± 0.01 (at 25°C) | |

| PSMA-617 | Recombinant human PSMA | 0.1 ± 0.06 (at 37°C) | |

| PSMA-617 (Simulated) | PBPK Model | 0.06 | |

| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP | 23 ± 1 |

PSMA-Mediated Signaling Pathways

Beyond its enzymatic function, PSMA plays a significant role in intracellular signaling pathways that drive prostate cancer progression. High expression of PSMA is associated with a crucial shift in signaling from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT pathway, promoting cell survival and proliferation.

This signaling switch is mediated by the interaction of PSMA with the scaffolding protein RACK1. In the absence of high PSMA expression, RACK1 facilitates a complex between β1 integrin and the type 1 insulin-like growth factor receptor (IGF-1R), leading to the activation of the MAPK/ERK pathway. However, when PSMA is overexpressed, it binds to RACK1, disrupting this complex and redirecting signaling through the PI3K-AKT pathway. The inhibition of PSMA's enzymatic activity by urea-based binders can modulate this signaling cascade, offering a therapeutic avenue to counteract the pro-survival effects of PSMA.

References

- 1. brieflands.com [brieflands.com]

- 2. Influence of Molecular Design on the Tumor Targeting and Biodistribution of PSMA-Binding Tracers Labeled with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Ac-PSMA-trillium from PSMA binder-1

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the synthesis of the targeted alpha therapy agent Ac-PSMA-trillium, starting from the PSMA binder-1 precursor. This document outlines the chemical synthesis of the PSMA-trillium conjugate, followed by the radiolabeling procedure with Actinium-225 (²²⁵Ac).

Introduction

Ac-PSMA-trillium is a next-generation targeted alpha therapy agent currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It is composed of three key components: a high-affinity Prostate-Specific Membrane Antigen (PSMA) targeting molecule derived from PSMA binder-1, a Macropa chelator for the stable complexation of Actinium-225, and a customized albumin-binding moiety to enhance pharmacokinetic properties, thereby increasing tumor uptake and reducing potential side effects.[1][2] The alpha-emitting radionuclide, ²²⁵Ac, delivers high-energy, short-range radiation, leading to potent and localized cytotoxicity in PSMA-expressing tumor cells.

This document provides a comprehensive protocol for the synthesis and radiolabeling of Ac-PSMA-trillium, intended for research and preclinical development.

Signaling Pathway of PSMA in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) is not only a biomarker but also an active participant in cellular signaling pathways that promote prostate cancer progression. Upregulation of PSMA expression is associated with a shift from the MAPK/ERK pathway to the pro-survival PI3K/AKT signaling pathway. This alteration in signal transduction is thought to contribute to tumor progression and resistance to therapy.[3][4][5]

Caption: PSMA signaling pathway in prostate cancer.

Synthesis of PSMA-trillium Conjugate

The synthesis of the non-radiolabeled PSMA-trillium precursor involves the conjugation of three components: the PSMA binder-1 (a lysine-urea-glutamate motif), a Macropa-derived chelator, and a pharmacokinetic modifier (an albumin binder, such as a derivative of 4-(p-iodophenyl)butyric acid). This is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation.

Materials and Reagents

-

PSMA binder-1 (or its protected precursors for solid-phase synthesis)

-

Fmoc-protected amino acids

-

Macropa-derived chelator with a reactive functional group (e.g., alkyne or carboxylic acid)

-

Albumin binder with a reactive functional group (e.g., 4-(p-iodophenyl)butyric acid)

-

Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Bases (e.g., DIPEA, Et₃N)

-

Deprotection reagents (e.g., piperidine in DMF, TFA cocktail)

-

Solvents (DMF, DCM, acetonitrile, water)

-

Purification system (preparative HPLC)

-

Analytical instruments (analytical HPLC, LC-MS, NMR)

Experimental Protocol: Synthesis of PSMA-trillium

The following is a representative protocol based on established methods for synthesizing similar PSMA-targeting conjugates.

Step 1: Solid-Phase Synthesis of the PSMA-targeting Backbone

-

Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 45 minutes.

-

Couple the first protected amino acid of the PSMA binder-1 backbone to the resin using DIPEA in DMF.

-

Perform subsequent couplings of Fmoc-protected amino acids using a standard coupling reagent like HBTU or HATU in the presence of DIPEA in DMF. Monitor the completion of each coupling reaction using a Kaiser test.

-

After each coupling step, remove the Fmoc protecting group using 20% piperidine in DMF.

-

Introduce the lysine-urea-glutamate motif, which is the core of PSMA binder-1.

-

Incorporate a linker with an orthogonal protecting group if necessary to attach the Macropa chelator and albumin binder at specific sites.

Step 2: Conjugation of Macropa Chelator and Albumin Binder

-

Selectively deprotect the functional group on the synthesized peptide backbone intended for conjugation with the Macropa chelator.

-

Activate the carboxylic acid group of the Macropa chelator using a coupling reagent and react it with the deprotected amino group on the peptide backbone.

-

Selectively deprotect the functional group for the attachment of the albumin binder.

-

Couple the activated albumin binder (e.g., 4-(p-iodophenyl)butyric acid) to the peptide.

Step 3: Cleavage and Deprotection

-

Cleave the fully assembled conjugate from the resin and remove all protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet.

-

Dry the crude product under vacuum.

Step 4: Purification and Characterization

-

Purify the crude PSMA-trillium conjugate using preparative reverse-phase HPLC (RP-HPLC).

-

Collect the fractions containing the desired product and lyophilize to obtain a pure white powder.

-

Confirm the identity and purity of the final product using analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Radiolabeling of PSMA-trillium with Actinium-225

The final step is the radiolabeling of the PSMA-trillium precursor with ²²⁵Ac.

Materials and Reagents

-

PSMA-trillium precursor

-

²²⁵AcCl₃ in dilute HCl

-

Ammonium acetate buffer (0.2 M, pH 6)

-

Metal-free water

-

Gentisic acid solution (optional, as a radioprotectant)

-

Sterile filters (0.22 µm)

-

Analytical HPLC and radio-TLC for quality control

Experimental Protocol: ²²⁵Ac-labeling

-

Dissolve the PSMA-trillium precursor in metal-free water to a stock concentration of 1 mg/mL.

-

In a sterile, metal-free reaction vial, add a specific amount of the PSMA-trillium precursor solution.

-

Add ammonium acetate buffer to adjust the pH to approximately 6.

-

Carefully add the desired amount of ²²⁵AcCl₃ solution to the reaction vial.

-

Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 15-30 minutes.

-

After incubation, the reaction can be quenched by adding a solution like gentisic acid.

-

Perform quality control using radio-HPLC and/or radio-TLC to determine the radiochemical yield and purity.

-

The final product, Ac-PSMA-trillium, should be sterile-filtered before in vitro or in vivo use.

Quantitative Data

While specific quantitative data for the synthesis of the PSMA-trillium precursor is not publicly available, the following table summarizes typical data for the radiolabeling of similar PSMA conjugates with ²²⁵Ac and in vitro characterization of Ac-PSMA-trillium.

| Parameter | Value | Reference |

| Radiolabeling | ||

| Radiochemical Yield | >95% | |

| Radiochemical Purity | >98% | |

| In Vitro Characterization | ||

| PSMA Binding Affinity (Kd) | 4.88 x 10⁻¹¹ M | |

| In Vitro Cytotoxicity (IC₅₀ in C4-2 cells) | 0.114 kBq/mL | |

| Pharmacokinetics | ||

| Blood concentration at 24h | ~5 %ID/g | |

| Peak Tumor Accumulation | ~20 %ID/g (at 5-7 days) |

Experimental Workflow Diagram

The overall workflow for the synthesis and radiolabeling of Ac-PSMA-trillium is depicted below.

References

- 1. urologytimes.com [urologytimes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Modulating the pharmacokinetic profile of Actinium-225-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiolabeling of PSMA Binders with Lutetium-177

Audience: Researchers, scientists, and drug development professionals.

Note on "PSMA binder-1": The term "PSMA binder-1" is not a standardized nomenclature in the reviewed literature. The following protocols and data are based on the widely studied and clinically relevant PSMA ligand, PSMA-617, which serves as a representative example for the radiolabeling of DOTA-conjugated PSMA inhibitors with Lutetium-177.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and treatment of prostate cancer due to its overexpression in metastatic castration-resistant prostate cancer (mCRPC).[1] Lutetium-177 (¹⁷⁷Lu), a β⁻-emitting radionuclide, is utilized for targeted radioligand therapy. When chelated to a PSMA-targeting ligand like PSMA-617, it delivers a cytotoxic radiation dose directly to tumor cells.[2] The resulting radiopharmaceutical, ¹⁷⁷Lu-PSMA-617 (also known as Pluvicto™ or lutetium vipivotide tetraxetan), has shown significant efficacy in treating PSMA-positive mCRPC.[2][3]

These application notes provide a detailed protocol for the radiolabeling of a PSMA binder with ¹⁷⁷Lu, focusing on the synthesis, quality control, and relevant in vitro and in vivo evaluation parameters.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on ¹⁷⁷Lu-labeled PSMA binders.

Table 1: Radiolabeling and Quality Control Parameters

| Parameter | Value | References |

| Radiochemical Yield | >95% | [1] |

| Radiochemical Purity | >95% | |

| Specific Activity | > 3,000 GBq/mg | |

| Molar Activity | 50 - 100 MBq/nmol | |

| Stability in Saline (48h) | >95% | |

| Stability in Human Serum (48h) | >96% |

Table 2: In Vitro Performance

| Parameter | Cell Line | Value | References |

| PSMA Binding Affinity (IC₅₀) | LNCaP | Low nanomolar range | |

| PSMA Binding Affinity (K D) | PC3-pip | 3.8 nM (KD1), 25 nM (KD2) | |

| Cellular Internalization (4h) | PC-3 PIP | 22 ± 3% of added activity |

Table 3: In Vivo Biodistribution in LNCaP Tumor-Bearing Mice (%ID/g)

| Organ | 4 h post-injection | 8 h post-injection | 24 h post-injection | 72 h post-injection | Reference |

| Tumor | 21.1 | 33.6 | 18.8 | 14.3 | |

| Kidneys | 13 ± 3 (at 3h) | - | - | - | |

| Spleen | 2.1 ± 0.7 (at 1h) | - | - | - | |

| Blood | <1 (at 1h) | - | - | - |

Experimental Protocols

Protocol 1: Manual Radiolabeling of PSMA-617 with ¹⁷⁷Lu

This protocol describes a standard manual procedure for the preparation of ¹⁷⁷Lu-PSMA-617.

Materials:

-

PSMA-617 precursor

-

No-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl

-

Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)

-

Ascorbic acid solution (e.g., 50 mg/mL)

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath set to 95 °C

-

Lead shielding

-

Calibrated radioactivity dose calibrator

-

Sterile filters (0.22 µm)

Procedure:

-

In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.

-

Add the desired amount of PSMA-617 precursor (e.g., 100 µg).

-

Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.

-

Gently mix the contents of the vial.

-

Measure the total activity in a dose calibrator.

-

Incubate the reaction vial in a heating block or water bath at 95 °C for 15-30 minutes.

-

After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.

-

Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.

-

Perform quality control checks as described in Protocol 2.

Protocol 2: Quality Control of ¹⁷⁷Lu-PSMA-617

Quality control is essential to ensure the purity and identity of the radiopharmaceutical before administration.

2.1 Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)

Materials:

-

HPLC system with a radiometric detector and a UV detector

-